molecular formula C12H11N3O3S B14987122 Ethyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate

Ethyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate

Katalognummer: B14987122
Molekulargewicht: 277.30 g/mol
InChI-Schlüssel: QAEFNHCDQPLALQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(1,2,3-thiadiazole-4-amido)benzoate is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Vorbereitungsmethoden

The synthesis of ethyl 4-(1,2,3-thiadiazole-4-amido)benzoate typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Analyse Chemischer Reaktionen

Ethyl 4-(1,2,3-thiadiazole-4-amido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(1,2,3-thiadiazole-4-amido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.

    Medicine: Due to its potential anticancer properties, it is studied for its effects on various cancer cell lines.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of ethyl 4-(1,2,3-thiadiazole-4-amido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, ultimately resulting in antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(1,2,3-thiadiazole-4-amido)benzoate can be compared with other thiadiazole derivatives such as:

    1,3,4-Thiadiazole: Known for its antimicrobial and antifungal properties.

    2,5-Dimethyl-1,3,4-thiadiazole: Exhibits similar biological activities but with different potency.

    4-Phenyl-1,3,4-thiadiazole: Used in the development of anticancer agents.

Eigenschaften

Molekularformel

C12H11N3O3S

Molekulargewicht

277.30 g/mol

IUPAC-Name

ethyl 4-(thiadiazole-4-carbonylamino)benzoate

InChI

InChI=1S/C12H11N3O3S/c1-2-18-12(17)8-3-5-9(6-4-8)13-11(16)10-7-19-15-14-10/h3-7H,2H2,1H3,(H,13,16)

InChI-Schlüssel

QAEFNHCDQPLALQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSN=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.